N-{4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]phenyl}acetamide
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Overview
Description
N-{4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]phenyl}acetamide is a compound belonging to the pyridazinone family, which is known for its diverse pharmacological activities. Pyridazinone derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]phenyl}acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Acetylation: The phenyl group is introduced through Friedel-Crafts acylation using acetyl chloride and anhydrous aluminum chloride as a catalyst.
Final Coupling: The final step involves coupling the pyridazinone derivative with 4-acetylphenylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating inflammatory and hypertensive conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation, cancer cell proliferation, or microbial growth.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like Zardaverine and Emorfazone share a similar pyridazinone core and exhibit anti-inflammatory and anticancer activities.
Phenylpyridazinone Derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Uniqueness
N-{4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]phenyl}acetamide is unique due to its specific combination of the pyridazinone core and the phenylacetamide moiety, which may confer distinct pharmacological properties and therapeutic potential .
Properties
Molecular Formula |
C20H17N3O3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[4-[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C20H17N3O3/c1-14(24)21-17-9-7-16(8-10-17)19(25)13-23-20(26)12-11-18(22-23)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,24) |
InChI Key |
KSAHXCBMQAVUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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